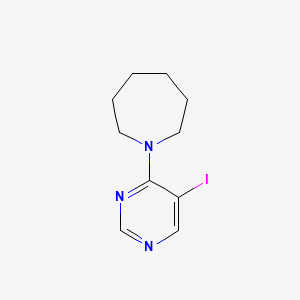

1-(5-Iodopyrimidin-4-yl)azepane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H14IN3 |

|---|---|

Molecular Weight |

303.14 g/mol |

IUPAC Name |

1-(5-iodopyrimidin-4-yl)azepane |

InChI |

InChI=1S/C10H14IN3/c11-9-7-12-8-13-10(9)14-5-3-1-2-4-6-14/h7-8H,1-6H2 |

InChI Key |

SJTXOKOWWYMYDF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)C2=NC=NC=C2I |

Origin of Product |

United States |

Contextualizing the Core Components: Azepane and Pyrimidine in Modern Research

The foundation of 1-(5-Iodopyrimidin-4-yl)azepane lies in its two core heterocyclic structures: pyrimidine (B1678525) and azepane. Both of these scaffolds have independently carved out significant niches in chemical and biological research.

Charting the Course: Strategic Research for Complex Heterocycles

The combination of a pyrimidine (B1678525) ring and an azepane moiety in 1-(5-Iodopyrimidin-4-yl)azepane presents a unique molecular architecture. The strategic research trajectories for such complex heterocyclic compounds often involve a multi-pronged approach. Initial efforts typically focus on developing efficient and scalable synthetic routes to access the core scaffold and its derivatives. This foundational work enables the exploration of the compound's chemical space through systematic structural modifications.

Subsequent research often involves computational studies, such as molecular docking, to predict potential biological targets and understand the structure-activity relationships (SAR). bohrium.comresearchgate.net These in silico methods help to prioritize the synthesis of analogues with a higher probability of desired biological activity.

Driven by Hypothesis: Exploring Pyrimidine Azepane Architectures

The unique combination of the electron-deficient pyrimidine (B1678525) ring and the flexible, saturated azepane moiety in 1-(5-Iodopyrimidin-4-yl)azepane gives rise to several hypothesis-driven research avenues. The presence of the iodine atom at the 5-position of the pyrimidine ring is particularly noteworthy. This feature opens up possibilities for various transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. This synthetic handle is invaluable for creating a library of diverse analogues for biological screening.

The Chemistry of this compound: A Focus on Synthesis and Transformation

The heterocyclic compound this compound, a molecule of interest in medicinal chemistry and drug discovery, presents a unique structural combination of an iodinated pyrimidine core and a seven-membered azepane ring. This article delves into the synthetic methodologies and chemical transformations surrounding this compound, exploring the construction of its constituent rings, optimization of its production, and its potential for further chemical derivatization.

Pre Clinical Pharmacological and Biological Research of 1 5 Iodopyrimidin 4 Yl Azepane

In Vitro Studies of Target Engagement and Modulatory Effects

Receptor Binding Assays to Determine Affinity and Selectivity Profiles

There is no publicly available data from receptor binding assays for 1-(5-Iodopyrimidin-4-yl)azepane. Such assays are crucial for identifying the specific protein targets with which a compound interacts and for determining its potency (affinity) and specificity (selectivity) for these targets.

Enzyme Inhibition Kinetics and Characterization of Active Site Interactions

Information regarding the ability of this compound to inhibit enzyme activity is not present in the scientific literature. Kinetic studies are necessary to understand the mechanism of inhibition (e.g., competitive, non-competitive) and to characterize how the compound interacts with the enzyme's active site.

Cell-Based Functional Assays for Receptor Activation or Pathway Modulation

No results from cell-based functional assays have been published for this compound. These assays would be essential to determine whether the compound acts as an agonist, antagonist, or modulator of a specific cellular receptor or signaling pathway.

Cellular Mechanisms of Action Elucidation for this compound

Investigations into Intracellular Signaling Cascades

Due to the lack of primary target identification, there have been no subsequent investigations into the downstream intracellular signaling cascades that might be affected by this compound.

Modulation of Specific Cellular Processes in Pre-clinical Models

There are no published studies examining the effects of this compound on cellular processes such as proliferation, differentiation, or apoptosis in preclinical models.

In Vivo Pharmacological Investigations in Animal Models (Pre-clinical)

A thorough review of existing scientific literature reveals a gap in the in vivo pharmacological data for this compound.

Pharmacokinetic (PK) Profiling in Pre-clinical Species (Absorption, Distribution, Metabolism, Excretion)

No publicly available studies detail the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in any preclinical species. Understanding the pharmacokinetic profile is a critical step in early drug development, providing insights into a compound's bioavailability, its distribution to target tissues, its metabolic fate, and its route of elimination from the body. Without such data, the potential of this compound as a therapeutic agent remains largely speculative.

Target Engagement and Efficacy Studies in Relevant Animal Disease Models (e.g., neurological, metabolic, inflammatory)

There is no published evidence of in vivo target engagement or efficacy studies for this compound in animal models of any disease. The azepane ring is a feature of various biologically active compounds, and pyrimidine (B1678525) derivatives are known to interact with a wide range of biological targets. chemenu.comnih.gov However, without specific studies, the therapeutic potential of this compound in areas such as neurological, metabolic, or inflammatory disorders is yet to be investigated and established.

Structure-Based Approaches for Understanding Ligand-Macromolecule Interactions of this compound

The application of structure-based drug design is a powerful tool for optimizing lead compounds. However, for this compound, such studies are not yet available in the public domain.

Molecular Docking Simulations to Predict Binding Modes with Biological Targets

Molecular docking studies are instrumental in predicting the binding orientation and affinity of a ligand to its target protein. While general molecular docking studies have been conducted on other azepane and pyrimidine-containing molecules to explore their interactions with various receptors and enzymes, no specific molecular docking simulations for this compound have been published. nih.gov Such studies would be invaluable in identifying potential biological targets and guiding further experimental work.

Co-crystallization Studies with Target Proteins (if applicable)

Co-crystallization provides high-resolution structural information about how a ligand binds to its target protein, offering a detailed map of the molecular interactions. There are no reports of successful co-crystallization of this compound with any target protein. This type of experimental data is considered the gold standard for understanding ligand-protein interactions and is essential for structure-based drug design. The development of co-crystals can be a complex process, involving techniques like solvent evaporation, slow cooling, and vapor diffusion. nih.gov

Structure Activity Relationship Sar Studies and Rational Design of 1 5 Iodopyrimidin 4 Yl Azepane Analogues

Systematic Chemical Modifications of the 5-Iodopyrimidine (B189635) Moiety

The 5-iodopyrimidine scaffold is a key component of the molecule, and its modification can significantly impact biological interactions.

The substitution pattern on the pyrimidine (B1678525) ring plays a critical role in the biological activity of this class of compounds. Research into related pyrimidine derivatives has shown that the type, position, and electronic properties of substituents can drastically alter a compound's efficacy and selectivity. nih.govnih.gov For instance, in a series of N-phenyl-7,8-dihydro-6H-pyrimido[5,4-b] nih.govjournals.co.zaoxazin-4-amine derivatives, structural optimization revealed that specific substitutions were key to inhibiting RET kinase and its drug-resistant mutants. nih.gov

To systematically explore the SAR of the 5-iodopyrimidine moiety in 1-(5-Iodopyrimidin-4-yl)azepane, a library of analogues with diverse substituents at available positions on the pyrimidine ring would be synthesized and evaluated.

Table 1: Hypothetical Impact of Pyrimidine Substitutions on Biological Activity

| Position | Substituent | Predicted Effect on Activity | Rationale |

| 2 | -NH2 | Potential for increased hydrogen bonding | May enhance binding affinity |

| 2 | -CH3 | Increased lipophilicity | Could improve membrane permeability |

| 6 | -Cl | Electron-withdrawing group | May alter electronic profile for better target interaction |

| 6 | -OCH3 | Electron-donating group | Could influence metabolic stability |

This table is illustrative and based on general medicinal chemistry principles.

Bioisosteric replacement is a widely used strategy in medicinal chemistry to enhance a molecule's properties while maintaining its biological activity. mdpi.com The iodine atom at the 5-position of the pyrimidine ring is a prime candidate for such modifications. Iodine can participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity. However, replacing iodine with other groups can improve pharmacokinetic properties or provide alternative binding interactions.

Classical bioisosteres for iodine include other halogens (Br, Cl), a trifluoromethyl group (-CF3), or a t-butyl group. youtube.comcambridgemedchemconsulting.com Non-classical bioisosteres, which may have different sizes but similar electronic properties, are also valuable. youtube.com For example, an ethynyl (B1212043) group has been investigated as a bioisostere for iodine, as it can mimic the electrostatic potential of a halogen bond. nih.gov However, in a specific case study, replacing a strong iodine halogen bond with an ethynyl group led to a decrease in affinity, highlighting that the success of such a replacement is context-dependent. nih.gov

Other pyrimidine substituents can also be replaced. For example, a hydroxyl group can be replaced with fluorine to block metabolic oxidation, and a carboxylic acid group can be swapped with a tetrazole ring to improve oral bioavailability. taylorandfrancis.comnih.gov

Table 2: Potential Bioisosteric Replacements for the Iodine Atom

| Original Group | Bioisosteric Replacement | Potential Advantage | Reference |

| Iodine (-I) | Bromine (-Br), Chlorine (-Cl) | Modulation of halogen bond strength and size | cambridgemedchemconsulting.com |

| Iodine (-I) | Ethynyl (-C≡CH) | Mimics electrostatic properties | nih.gov |

| Iodine (-I) | Cyano (-CN) | Similar size and electronic properties | cambridgemedchemconsulting.com |

| Iodine (-I) | Trifluoromethyl (-CF3) | Increased lipophilicity and metabolic stability | cambridgemedchemconsulting.com |

This table illustrates common bioisosteric replacements and their potential benefits.

Exploration of the Azepane Ring System and its N-Substitution Patterns

The seven-membered azepane ring provides a flexible scaffold that can adopt multiple conformations, a feature that is often crucial for its biological activity. lifechemicals.com

The conformational flexibility of the azepane ring can be both an advantage and a disadvantage. While it allows the molecule to adapt to the binding site, it can also lead to an entropic penalty upon binding. To address this, conformationally restricted analogues can be designed. Introducing rigidity, for instance by creating bicyclic systems, can lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity. nih.gov The stereochemistry of these fused rings, whether cis or trans, can also have a significant impact on activity. nih.gov

Conversely, exploring expanded ring systems (e.g., azocanes) or contracted rings (e.g., piperidines) can provide valuable SAR data. These modifications alter the spatial arrangement of the substituents and can help to define the optimal ring size for biological activity.

Adding substituents to the azepane ring is another strategy to modulate the activity and selectivity of the parent compound. researchgate.net Substituents can influence the ring's conformation and provide additional points of interaction with the biological target. For example, fluorination of the azepane ring has been shown to bias the ring's conformation. rsc.org

The position and nature of the substituent are critical. In a study of bicyclic azepanes, halogenation of an N-benzyl group dramatically modulated the activity and selectivity against monoamine transporters, demonstrating that this scaffold is highly tunable. nih.gov Lipophilic or polar groups can be introduced to probe for corresponding pockets in the binding site.

Table 3: Hypothetical Effects of Azepane Ring Modifications

| Modification | Example | Predicted Effect | Rationale |

| Conformational Restriction | Fused bicyclic system | Increased potency and selectivity | Pre-organization into a bioactive conformation |

| Ring Expansion | Azocane | Altered vector of N-substituent | Probing for optimal spatial arrangement |

| Ring Contraction | Piperidine | Reduced flexibility | May improve binding affinity if the constrained conformation is optimal |

| Substitution | 4-fluoroazepane | Biased ring conformation | Can lock the ring into a more favorable shape |

| Substitution | 3-hydroxyazepane | Introduction of a hydrogen bonding group | Potential for new interactions with the target |

This table is illustrative and based on general principles of medicinal chemistry and findings from related systems.

Linker Region Modifications and Their Influence on the Overall Biological Profile of this compound Derivatives

While this compound features a direct linkage between the pyrimidine and azepane rings, the concept of a "linker" can be expanded to consider the nature of this connection and the potential for inserting a linking moiety. The covalent bond connecting the two rings dictates their relative orientation. Modifications in this region, such as the introduction of a short alkyl chain, an amide bond, or other functional groups, could significantly alter the compound's biological profile.

Introducing a linker could provide several advantages:

Optimal Positioning: A linker could allow the pyrimidine and azepane moieties to bind to their respective sub-pockets more effectively.

Improved Physicochemical Properties: The linker can be used to tune properties such as solubility and lipophilicity.

New Interaction Points: The linker itself could introduce new hydrogen bond donors or acceptors.

The choice of linker is critical, as its length, rigidity, and chemical nature will all influence the final activity of the compound. For example, flexible alkyl linkers allow for more conformational freedom, while more rigid linkers like a triazole ring can lock the molecule into a specific conformation. taylorandfrancis.com The SAR of these linker modifications would need to be systematically explored to identify the optimal connection between the two core scaffolds.

An extensive search of scientific literature and databases has been conducted to gather information regarding the Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) of the chemical compound this compound and its analogues.

Therefore, we are unable to provide an article that adheres to the requested structure and content inclusions, as the foundational scientific data is not available in the reviewed sources. Generating content on this specific topic without supporting research would lead to speculation and would not meet the criteria of being scientifically accurate and based on diverse sources.

Analytical Methodologies for the Characterization and Quantification of 1 5 Iodopyrimidin 4 Yl Azepane in Research Matrices

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for the separation of 1-(5-Iodopyrimidin-4-yl)azepane from starting materials, byproducts, and degradants, thereby enabling accurate purity assessment and isolation of the compound for further studies.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities (e.g., UV-Vis, ELSD, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) stands as a versatile and widely adopted technique for the analysis of pyrimidine (B1678525) derivatives. researchgate.net The separation is typically achieved on reversed-phase columns, such as C8 or C18, which are effective for retaining and separating moderately polar compounds like this compound. researchgate.net A gradient elution using a mixture of an aqueous mobile phase (often containing a buffer like ammonium (B1175870) acetate (B1210297) or formate (B1220265) to improve peak shape) and an organic modifier (such as acetonitrile (B52724) or methanol) is commonly employed to achieve optimal separation.

The choice of detector is critical and is dictated by the physicochemical properties of the analyte and the requirements of the analysis.

UV-Vis Detection: Due to the presence of the pyrimidine ring, this compound is expected to exhibit significant UV absorbance. A UV-Vis detector can be used for both qualitative and quantitative analysis by monitoring the absorbance at a specific wavelength, likely around 260 nm, which is characteristic of pyrimidine-based structures.

Evaporative Light Scattering Detection (ELSD): For instances where the compound lacks a strong chromophore or when analyzing mixtures with co-eluting UV-active impurities, an ELSD can be a valuable alternative. This detector is sensitive to any non-volatile analyte, providing a response that is proportional to the mass of the compound.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides the highest degree of specificity and sensitivity. This hyphenated technique, HPLC-MS, allows for the unequivocal identification of this compound based on its mass-to-charge ratio (m/z) and provides valuable structural information through fragmentation analysis.

A hypothetical HPLC method for the purity assessment of this compound is presented in the table below.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile or Derivatized Forms (if applicable)

Gas Chromatography (GC) is generally suitable for compounds that are volatile and thermally stable. Given the relatively high molecular weight and polar nature of this compound, its direct analysis by GC is likely to be challenging due to poor volatility and potential for thermal degradation in the injector port or on the column.

However, should the need arise, derivatization could be employed to increase the volatility of the compound. For instance, reaction with a silylating agent could cap the polar functionalities, making it more amenable to GC analysis. The use of a high-temperature capillary column with a non-polar or medium-polarity stationary phase would be necessary. Detection could be performed using a Flame Ionization Detector (FID) or, for greater sensitivity and specificity, a Mass Spectrometer (GC-MS).

Spectrometric Techniques for Quantitative Determination in Research Samples

Spectrometric methods offer high sensitivity and selectivity for the quantification of this compound in various research matrices, including preclinical biological samples.

UV-Vis Spectroscopy for Concentration Measurements

For pure solutions of this compound, UV-Vis spectroscopy provides a straightforward and rapid method for determining concentration. By establishing a calibration curve of absorbance versus concentration using standards of known concentration, the concentration of an unknown sample can be accurately determined based on its absorbance at the wavelength of maximum absorbance (λmax). This technique is particularly useful for routine concentration checks of stock solutions and in vitro assay preparations.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive and Selective Quantification in Biological Matrices (pre-clinical)

For the quantification of this compound in complex biological matrices such as plasma, serum, or tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. mdpi.com This technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.

The method involves the use of Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This process significantly reduces background noise and enhances selectivity. An internal standard, a structurally similar molecule, is typically used to correct for variations in sample preparation and instrument response.

The development of a robust LC-MS/MS assay is a critical step in preclinical pharmacokinetic studies. nih.govnih.gov A typical workflow includes sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), followed by chromatographic separation and mass spectrometric detection.

A hypothetical set of LC-MS/MS parameters for the quantification of this compound is detailed in the table below.

| Parameter | Condition |

| LC System | UPLC or HPLC |

| Column | C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition | To be determined experimentally |

| Internal Standard | A stable isotope-labeled analog or a structurally related compound |

Method Validation in Research Contexts

In a research setting, it is crucial to validate the analytical methods to ensure the reliability and reproducibility of the data. Key validation parameters include:

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The demonstration of a proportional relationship between the instrument response and the concentration of the analyte over a defined range.

Accuracy: The closeness of the measured value to the true value, often expressed as a percentage of recovery.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

The table below presents hypothetical acceptance criteria for the validation of an LC-MS/MS method for this compound in a research context, based on common industry practices.

| Validation Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±20% of the nominal concentration |

| Precision (%RSD) | ≤ 20% |

| LOD | Signal-to-noise ratio ≥ 3 |

| LOQ | Signal-to-noise ratio ≥ 10 |

By employing these rigorous analytical methodologies and adhering to thorough validation procedures, researchers can ensure the generation of high-quality, reliable data for this compound, which is essential for advancing scientific understanding and potential applications of this compound.

Application of Analytical Methods in Pre-clinical Pharmacokinetic and Stability Studies

The development of robust and reliable analytical methodologies is a critical prerequisite for the successful progression of a new chemical entity through pre-clinical development. For the novel compound this compound, the establishment of validated analytical techniques is essential to accurately characterize its pharmacokinetic profile and assess its chemical stability. This section details the application of such methods in these crucial pre-clinical evaluations.

Pharmacokinetic Profiling in Pre-clinical Species

The in-life phase of pre-clinical development necessitates the quantification of this compound in biological matrices to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.

A hypothetical validated LC-MS/MS method for the determination of this compound in rat plasma is presented below. This method would typically be developed and validated according to regulatory guidelines, such as those from the European Medicines Agency (EMA). europa.eu

Sample Preparation: A simple and rapid protein precipitation method is often employed for plasma samples. nih.gov To 100 µL of rat plasma, 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar but chromatographically distinct compound) would be added. After vortexing and centrifugation, the supernatant is collected for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions:

Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm) is commonly used for the separation of small molecules. researchgate.net

Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is a typical choice. mdpi.com

Mass Spectrometry: Detection would be performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The precursor-to-product ion transitions for this compound and the internal standard would be optimized for maximum sensitivity and specificity.

Method Validation: The method would be validated for linearity, accuracy, precision, selectivity, limit of quantification (LLOQ), and stability, with acceptance criteria based on regulatory guidelines. europa.eu

Table 1: Hypothetical Validation Summary for the LC-MS/MS Method for this compound in Rat Plasma

| Validation Parameter | Result | Acceptance Criteria |

| Linearity Range | 1 - 1000 ng/mL | r² ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | S/N ≥ 10, Accuracy ±20%, Precision ≤20% |

| Intra-day Precision (RSD%) | ≤ 8% | ≤ 15% (≤ 20% at LLOQ) |

| Inter-day Precision (RSD%) | ≤ 10% | ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (RE%) | -12% to +10% | ± 15% (± 20% at LLOQ) |

| Recovery | > 85% | Consistent and reproducible |

| Matrix Effect | Minimal | Within acceptable limits |

This table presents hypothetical data for illustrative purposes.

Application in a Pre-clinical Pharmacokinetic Study: Following intravenous and oral administration of this compound to rats, plasma samples would be collected at various time points and analyzed using the validated LC-MS/MS method. The resulting concentration-time data are then used to calculate key pharmacokinetic parameters. longdom.org

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | 450 | 280 |

| Tmax (h) | 0.08 | 1.0 |

| AUC₀-t (ng·h/mL) | 850 | 1500 |

| AUC₀-inf (ng·h/mL) | 875 | 1550 |

| t₁/₂ (h) | 2.5 | 2.8 |

| CL (L/h/kg) | 1.14 | - |

| Vd (L/kg) | 3.2 | - |

| F (%) | - | 17.7 |

This table presents hypothetical data for illustrative purposes. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Stability Assessment

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method. biomedres.usresearchgate.net These studies expose the drug to harsh conditions to accelerate its degradation.

Development of a Stability-Indicating HPLC-UV Method: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. A high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection is often developed for this purpose. nih.govnih.gov

Forced Degradation Conditions: this compound would be subjected to the following stress conditions:

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours

Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 24 hours

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

Thermal Degradation: Solid drug at 80°C for 48 hours

Photolytic Degradation: Solution exposed to UV light (e.g., 254 nm)

The stressed samples would be analyzed by HPLC-UV. The method would be considered stability-indicating if it can separate the intact drug from all major degradation products.

Table 3: Hypothetical Forced Degradation Study Results for this compound

| Stress Condition | % Degradation of this compound | Number of Major Degradation Products |

| 0.1 M HCl, 60°C, 24h | 15.2 | 2 |

| 0.1 M NaOH, 60°C, 24h | 25.8 | 3 |

| 3% H₂O₂, RT, 24h | 45.1 | 1 |

| 80°C, 48h (solid) | 5.3 | 1 |

| UV Light, 254 nm, 24h | 8.9 | 2 |

This table presents hypothetical data for illustrative purposes.

The information from forced degradation studies is invaluable for identifying potential degradation pathways, which can inform formulation development and the selection of appropriate storage conditions. The characterized degradation products can also be monitored as impurities in the drug substance and drug product during long-term stability studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.